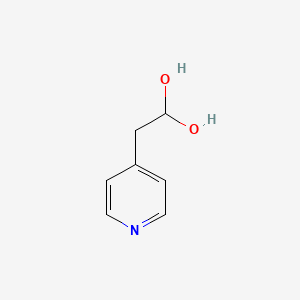

2-(Pyridin-4-yl)ethane-1,1-diol

Description

2-(Pyridin-4-yl)ethane-1,1-diol is a diol derivative featuring a pyridin-4-yl substituent at the 2-position of an ethane-1,1-diol backbone. Its role as a synthetic intermediate or impurity underscores the need for rigorous analytical characterization, as seen in pharmacopeial standards .

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2-pyridin-4-ylethane-1,1-diol |

InChI |

InChI=1S/C7H9NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4,7,9-10H,5H2 |

InChI Key |

QZYWQNOQZBYDDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CC(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)ethane-1,1-diol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)ethane-1,1-diol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of pyridine-4-carboxylic acid or pyridine-4-aldehyde.

Reduction: Formation of pyridine-4-ethanol or pyridine-4-ethylamine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)ethane-1,1-diol has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks (MOFs).

Biology: Investigated for its potential as a biochemical probe and in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties such as catalytic activity, fluorescence, and magnetic behavior. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(Pyridin-4-yl)ethane-1,1-diol, emphasizing substituent variations, physicochemical properties, and applications:

Key Observations:

Structural Diversity :

- Pyridine vs. Heterocycles : Replacing the pyridin-4-yl group with morpholine (e.g., 2-(morpholin-4-yl)ethane-1,1-diol) introduces a saturated nitrogen ring, altering polarity and hydrogen-bonding capacity .

- Functional Groups : The diketone analog (1-Phenyl-2-(pyridin-4-yl)ethane-1,2-dione) lacks hydroxyl groups but retains aromaticity, favoring applications in conjugation chemistry .

Synthetic Routes :

- Hydrate formation via oxidation (e.g., 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol) suggests that diols may arise as intermediates or byproducts in fluorinated compound synthesis .

- Pharmaceutical impurities like this compound are rigorously monitored using advanced chromatographic techniques .

Physicochemical Properties :

Q & A

Q. How is 2-(Pyridin-4-yl)ethane-1,1-diol synthesized, and what are the critical reaction conditions to ensure stability?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing precursors (e.g., pyridine derivatives with diol-forming agents) in anhydrous solvents like acetone with a base (e.g., K₂CO₃) at 60–70°C for 8–12 hours ensures controlled reaction kinetics . Stability is critical due to the geminal diol structure; anhydrous conditions and inert atmospheres prevent hydration or decomposition. Post-synthesis, rapid crystallization and storage under desiccation mitigate instability .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm and diol hydroxyls as broad singlets).

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ calculated for C₇H₁₀N₂O₂: 154.0742).

- TLC Monitoring: Use methanol:DCM (4:6) to track reaction progress and verify purity .

Q. Why is the stability of this compound a concern in experimental design, and how can it be mitigated?

Methodological Answer: Geminal diols are prone to dehydration or hydration under ambient conditions. Stability studies under varying pH (4–10), temperature (4–40°C), and humidity (0–80% RH) reveal degradation pathways. Mitigation strategies include lyophilization, storage in argon-filled vials, and incorporation of stabilizing agents (e.g., borate buffers) to chelate the diol .

Advanced Research Questions

Q. How can crystallographic data be effectively refined for this compound using programs like SHELXL?

Methodological Answer:

- Data Collection: High-resolution X-ray diffraction (λ = 1.5418 Å) at low temperatures (100 K) minimizes thermal motion.

- Refinement: SHELXL’s least-squares algorithms refine positional and anisotropic displacement parameters. Use the TWIN/BASF commands for twinned crystals, common in hygroscopic diols.

- Validation: Check R-factor convergence (<5%), electron density residuals, and Hirshfeld surfaces to resolve disorder in hydroxyl groups .

Q. What are the challenges in detecting and quantifying this compound as a pharmaceutical impurity, and what methodologies address these?

Methodological Answer: The compound is a known impurity in bisphosphonate drugs (e.g., Risedronate sodium). Challenges include low abundance (~0.1% w/w) and co-elution with matrix components. Solutions:

Q. How does the electronic environment of the pyridinyl group influence the reactivity and spectroscopic properties of this compound?

Methodological Answer: The pyridinyl nitrogen’s electron-withdrawing effect stabilizes the diol via resonance, reducing acidity (pKa ~12.5 for hydroxyls). In UV-Vis, π→π* transitions of the pyridine ring appear at 260–270 nm. DFT calculations (B3LYP/6-311+G**) model charge distribution, correlating with experimental NMR shifts (e.g., deshielded C2 carbon due to nitrogen proximity) .

Q. What catalytic applications or roles does this compound have in photoelectrocatalytic processes, and how is its performance optimized?

Methodological Answer: In CO₂ reduction, the diol acts as a proton donor in Cu@porphyrin-COFs nanorod catalysts, achieving methanol/ethanol yields of 5352 μM·g⁻¹·h⁻¹. Optimization involves:

Q. How can conflicting data on the stability and hydration behavior of geminal diols like this compound be resolved through experimental design?

Methodological Answer: Contradictory hydration yields (e.g., 40–49% in fluoroaryl analogs) arise from solvent polarity and substituent effects. Systematic studies using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.